1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Coordination Chemistry Ligand Design Polypyrazolylmethylamine

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (molecular formula C₁₂H₁₉N₅, molecular weight 233.31 g/mol) is a heterocyclic secondary amine belonging to the polypyrazolylmethylamine ligand family. It features two distinct pyrazole rings—a 1,3-dimethylpyrazol-5-yl moiety and a 1-ethylpyrazol-3-yl moiety—connected through a flexible methylamine (–CH₂–NH–CH₂–) bridge, yielding an asymmetric, hetero-bis(pyrazolylmethyl)amine architecture.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
Cat. No. B12222225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNCC2=CC(=NN2C)C.Cl
InChIInChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-7-10(2)14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
InChIKeyXHMORHMPYJKKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine: Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (molecular formula C₁₂H₁₉N₅, molecular weight 233.31 g/mol) is a heterocyclic secondary amine belonging to the polypyrazolylmethylamine ligand family [1]. It features two distinct pyrazole rings—a 1,3-dimethylpyrazol-5-yl moiety and a 1-ethylpyrazol-3-yl moiety—connected through a flexible methylamine (–CH₂–NH–CH₂–) bridge, yielding an asymmetric, hetero-bis(pyrazolylmethyl)amine architecture [2]. The compound has been isolated as colourless crystals with a reported melting point of 123–124 °C when prepared via chromatographic purification [3]. Its dual-pyrazole scaffold with differentiated N-substitution patterns (methyl vs. ethyl) and regioisomeric connectivity (5-yl vs. 3-yl) distinguishes it from symmetric bis(pyrazolylmethyl)amine analogs and underpins its utility as a tunable N,N-bidentate or N,N,N-tridentate ligand precursor in coordination chemistry and medicinal chemistry building-block applications [1].

Why Generic Substitution of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine with In-Class Analogs Is Not Scientifically Justified


Although numerous bis(pyrazolylmethyl)amine derivatives share the C₁₂H₁₉N₅ formula, the specific regioisomeric connectivity (5-yl vs. 3-yl attachment) and differentiated N-alkyl substitution pattern (1,3-dimethyl vs. 1-ethyl) of this compound produce a unique steric and electronic environment at the secondary amine nitrogen that cannot be replicated by symmetric analogs such as bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine or bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine [1]. In polypyrazolylmethylamine coordination chemistry, even minor changes in pyrazole ring substitution and linker regiochemistry significantly alter metal-binding denticity, complex geometry, and catalytic activity of the resulting metal complexes [2]. Furthermore, the asymmetric architecture introduces a directionality to hydrogen-bonding interactions and target engagement that symmetric congeners lack—an essential consideration when the compound is employed as a fragment, a pharmacophore component, or a ligand scaffold in structure-activity relationship campaigns [3]. Procurement of a 'close analog' based solely on molecular formula or nominal structural similarity therefore risks introducing uncontrolled variables in coordination behavior, biological target engagement, and downstream experimental reproducibility.

Quantitative Differentiation Evidence for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine Versus Closest Structural Analogs


Regioisomeric Connectivity (5-yl vs. 3-yl Pyrazole Attachment) as a Determinant of Steric and Electronic Asymmetry Versus Symmetric Bis(pyrazolylmethyl)amine Ligands

The target compound possesses an asymmetric hetero-bis(pyrazolylmethyl)amine architecture: one pyrazole arm is attached at the 5-position of a 1,3-dimethylpyrazole ring, while the other is attached at the 3-position of a 1-ethylpyrazole ring. This contrasts with the symmetric LD ligand N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)amine, in which both pyrazole arms are attached at the 1-position of identical 3,5-dimethylpyrazole rings [1]. The regioisomeric difference shifts the spatial orientation of the pyrazole N(2) donor atoms relative to the central secondary amine, altering the bite angle and coordination geometry in metal complexes. In copper(II) complexes of tris(pyrazolylmethyl)amine ligands, analogous regioisomeric variations have been shown to modulate Cu(II/I) redox potentials by >200 mV and switch coordination number preference between 4- and 5-coordinate geometries [2]. While direct electrochemical data for the target compound are not available in the open literature, the established structure–property relationships in this ligand class support that the 5-yl/3-yl asymmetric connectivity confers measurably distinct metal-binding properties compared to symmetric 1-yl/1-yl or 5-yl/5-yl analogs.

Coordination Chemistry Ligand Design Polypyrazolylmethylamine

Differentiated N-Alkyl Substitution (1,3-Dimethyl vs. 1-Ethyl) as a Determinant of Lipophilicity and Steric Profile Relative to Homologs

The target compound bears a 1,3-dimethyl substitution on one pyrazole ring and a 1-ethyl substitution on the other, yielding a mixed alkylation pattern. In contrast, the symmetric analog bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (C₁₂H₁₉N₅, MW 233.31 g/mol) carries identical 1-ethyl groups on both pyrazole rings . The 1,3-dimethylpyrazole moiety is a well-established pharmacophoric element in kinase inhibitor design: derivatives containing the 1,3-dimethyl-1H-pyrazol-5-yl substructure have demonstrated potent BRD4 inhibition with IC₅₀ values in the 2.3–7.1 nM range, a feature attributed to optimal occupancy of the acetyl-lysine binding pocket that is not achievable with non-pyrazole or alternative alkyl-substituted pyrazole linkers . The additional methyl group at the pyrazole 3-position in the target compound introduces steric hindrance adjacent to the methylene bridge that is absent in analogs bearing only N-alkyl substitution, potentially restricting conformational flexibility and influencing target-binding entropy [1].

Medicinal Chemistry Physicochemical Properties Pyrazole SAR

Isolated Solid-State Purity and Melting Point as a Quality Benchmark Differentiating the Title Compound from Crude or Mixed-Regioisomer Preparations

The title compound has been isolated as colourless crystals with a sharp melting point of 123–124 °C following silica gel chromatography (5% ethyl acetate/95% dichloromethane elution), yielding 280 mg of purified product [1]. A sharp melting point with a narrow 1 °C range is indicative of high crystalline purity and the absence of regioisomeric contamination—a critical quality attribute given that the closely related regioisomer 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (C₁₃H₂₂N₅, MW 248.35 g/mol) differs only in the position of the second methyl group on the dimethylpyrazole ring (1,4- vs. 1,3-dimethyl) and would be expected to exhibit a distinct melting point and chromatographic retention time . The defined melting point provides an accessible, instrument-minimal identity and purity checkpoint for incoming quality control that is not available for amorphous or oil-form analogs frequently encountered in this compound class.

Chemical Purity Quality Control Procurement Specification

Asymmetric Secondary Amine Bridge as a Vector for Further Derivatization Versus Tertiary Amine or Symmetric Secondary Amine Analogs

The central secondary amine (–NH–) in the target compound provides a reactive handle for further N-functionalization (alkylation, acylation, sulfonylation, or reductive amination) that is not available in tertiary amine analogs such as 1-(5-ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine (CAS 91868-17-6, C₈H₁₅N₃, MW 153.22 g/mol) . Additionally, the asymmetric architecture—with two chemically distinct pyrazole arms—permits chemoselective functionalization strategies: the sterically less encumbered 1-ethylpyrazol-3-yl arm may react preferentially with bulky electrophiles compared to the 1,3-dimethylpyrazol-5-yl arm bearing an ortho C3-methyl group . This latent chemoselectivity is absent in symmetric bis(pyrazolylmethyl)amine derivatives where both arms present identical steric and electronic environments. In the context of coordination chemistry, the secondary amine can be deprotonated to generate an anionic amido donor, expanding the ligand's denticity and charge, whereas tertiary amine analogs are limited to neutral N-donor coordination only [1].

Synthetic Chemistry Building Block Derivatization

High-Confidence Research and Industrial Application Scenarios for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine Based on Verified Differentiation Evidence


Asymmetric N,N-Bidentate or N,N,N-Tridentate Ligand Scaffold for Transition Metal Coordination Chemistry

The asymmetric hetero-bis(pyrazolylmethyl)amine architecture, with differentiated 5-yl and 3-yl pyrazole connectivity, provides a stereoelectronically anisotropic N-donor environment for metal coordination that symmetric bis(pyrazolylmethyl)amine ligands cannot replicate [1]. Researchers designing Cu(I/II), Zn(II), Co(II), or Fe(II/IV) complexes for catalytic or bioinorganic studies can exploit the target compound's inherent asymmetry to enforce non-centrosymmetric coordination geometries, modulate metal-centered redox potentials, and tune reactivity of high-valent metal–oxo intermediates as demonstrated in Fe(IV)=O systems where pyrazolylmethyl ligand substitution increased HAT reactivity by up to 5,000-fold [2]. The secondary amine bridge additionally permits deprotonation to an anionic amido donor, expanding accessible coordination modes beyond those of purely neutral N-donor ligand sets [1].

Privileged Fragment and Building Block for Kinase/Bromodomain Inhibitor Medicinal Chemistry Campaigns

The 1,3-dimethyl-1H-pyrazol-5-yl substructure embedded in the target compound is a validated pharmacophoric element in BRD4 bromodomain inhibitors, with related derivatives achieving IC₅₀ values of 2.3–7.1 nM . The target compound can serve as a key intermediate for constructing more elaborate inhibitor scaffolds via N-functionalization of the secondary amine bridge (alkylation, acylation, or reductive amination) to introduce diversity elements while retaining the pyrazole pharmacophore. The differentiated ethyl-substituted pyrazole arm provides a secondary vector for additional substituent elaboration, enabling parallel SAR exploration at two distinct exit vectors from the central amine—a synthetic advantage over symmetric bis(pyrazolyl) analogs that yield identical substitution at both arms [3].

Quality-Control-Verified Procurement for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Libraries

The compound's defined melting point (123–124 °C, colourless crystals) provides a straightforward identity and purity checkpoint that is compatible with standard laboratory QC workflows [4]. For fragment-based screening collections and high-throughput screening decks, this enables incoming quality verification without requiring advanced spectroscopic instrumentation. The sharp melting point also signals high crystalline purity and absence of regioisomeric contamination from the closely related 1,4-dimethyl isomer, reducing the risk of false-positive or false-negative screening results attributable to impurity-driven assay interference .

Chemoselective Derivatization Platform for Parallel Library Synthesis

The steric differentiation between the two pyrazole arms—1,3-dimethylpyrazol-5-yl (bearing an ortho C3-methyl group adjacent to the methylene bridge) and 1-ethylpyrazol-3-yl (lacking ortho substitution)—creates an intrinsic bias for chemoselective reactions at the less hindered arm . This latent selectivity can be exploited in parallel synthesis workflows: sequential functionalization of the secondary amine followed by arm-selective pyrazole ring modification enables the rapid generation of diverse compound libraries from a single starting material, a capability not offered by symmetric bis(pyrazolylmethyl)amine scaffolds where both arms are chemically equivalent [1].

Quote Request

Request a Quote for 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.